2'-Deoxyuridine-5'-monophosphate disodium salt

thymidylate synthase enzyme kinetics mechanism-based inhibition

2'-Deoxyuridine-5'-monophosphate disodium salt (CAS 42155-08-8; dUMP·2Na) is the disodium salt form of the endogenous nucleotide 2'-deoxyuridine-5'-monophosphate (dUMP), with a molecular weight of 352.15 g/mol and the molecular formula C9H11N2O8PNa2. This synthetic (organic) nucleoside monophosphate serves as the obligate substrate for thymidylate synthase (TS; EC 2.1.1.45), which catalyzes its reductive methylation to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as the methyl donor.

Molecular Formula C9H11N2Na2O8P
Molecular Weight 352.15 g/mol
CAS No. 42155-08-8
Cat. No. B1590059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine-5'-monophosphate disodium salt
CAS42155-08-8
Molecular FormulaC9H11N2Na2O8P
Molecular Weight352.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
InChIInChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
InChIKeyFXVXMLXAXVVONE-CDNBRZBRSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Deoxyuridine-5'-monophosphate Disodium Salt (dUMP·2Na): Definitive Product Identity and Baseline Specification for Research Procurement


2'-Deoxyuridine-5'-monophosphate disodium salt (CAS 42155-08-8; dUMP·2Na) is the disodium salt form of the endogenous nucleotide 2'-deoxyuridine-5'-monophosphate (dUMP), with a molecular weight of 352.15 g/mol and the molecular formula C9H11N2O8PNa2 . This synthetic (organic) nucleoside monophosphate serves as the obligate substrate for thymidylate synthase (TS; EC 2.1.1.45), which catalyzes its reductive methylation to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as the methyl donor [1]. Commercially, dUMP·2Na is supplied as a white to off-white powder with HPLC purity specifications of ≥98% to ≥99%, and is certified as the reference substrate for studies of dUMP analogues in chemotherapy development programs .

Why dTMP, FdUMP, dUTP, or 3'-dUMP Cannot Substitute for 2'-Deoxyuridine-5'-monophosphate Disodium Salt in Defined Research Workflows


Despite sharing a common pyrimidine nucleotide scaffold, 2'-deoxyuridine-5'-monophosphate disodium salt (dUMP·2Na) is chemically and functionally non-interchangeable with its closest in-class analogs. dTMP (the methylated product) is a competitive inhibitor—not a substrate—of thymidylate synthase, making it unsuitable for TS activity assays [1]. The 5-fluorinated analog FdUMP acts as a potent, slow-binding mechanism-based inhibitor that forms a covalent ternary complex with TS, precluding its use as a turnover substrate and fundamentally altering the enzyme's kinetic behavior [2]. The triphosphate nucleotide dUTP is the substrate for dUTPase—not TS—and occupies a distinct metabolic node, while the regioisomer 2'-deoxyuridine-3'-monophosphate (3'-dUMP) differs in phosphate position and is not recognized by TS with comparable efficiency. The differences in enzyme recognition, reaction fate (substrate turnover vs. inhibition), and physicochemical properties—including solubility conferred by the disodium counterion—mean that substituting any of these analogs for dUMP·2Na without explicit validation introduces uncontrolled variables that invalidate comparative enzyme kinetics, inhibitor screening, and nucleotide metabolism studies.

Quantitative Differentiation Evidence for 2'-Deoxyuridine-5'-monophosphate Disodium Salt: Direct Comparative Data Against Closest Analogs


Substrate vs. Inhibitor: dUMP·2Na Is the Canonical Turnover Substrate for Thymidylate Synthase, Whereas FdUMP Is a Potent Irreversible Inhibitor (Ki = 2 nM)

The target compound dUMP·2Na is the natural, catalytically competent substrate for thymidylate synthase (TS), undergoing reductive methylation to dTMP with wild-type Km values in the low micromolar range. In contrast, the close analog 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) does not function as a turnover substrate; rather, it acts as a mechanism-based, tight-binding inhibitor that forms a covalent ternary complex with TS and the cofactor. For Mycobacterium tuberculosis TS (ThyA), FdUMP exhibits a Ki of 2 nM [1]. This functional dichotomy—turnover substrate versus picomolar-affinity irreversible inhibitor—means that dUMP·2Na and FdUMP occupy opposite ends of the TS ligand spectrum and are not interchangeable in any assay designed to measure TS catalytic activity, screen for competitive inhibitors, or quantify endogenous dUMP pool dynamics.

thymidylate synthase enzyme kinetics mechanism-based inhibition

Phosphorylation Efficiency at Thymidylate Kinase: dUMP Is Phosphorylated at Only ~10% the Efficiency of the Cognate Substrate dTMP

At the thymidylate kinase (TMPK) checkpoint—the junction of de novo and salvage dTTP synthesis—dUMP·2Na is a markedly poor substrate compared to its methylated product dTMP. In Bacillus anthracis TMPK (Ba-TMPK), the phosphorylation efficiency for dUMP was approximately 10% that of dTMP, which is phosphorylated with a Km of 33 μM and Vmax of 48 μmol mg⁻¹ min⁻¹ [1]. The 5-fluorinated analog 5FdUMP was also a poor substrate, while no activity was detected with AZTMP. This order-of-magnitude discrimination by TMPK underscores that dUMP·2Na is not merely an interchangeable phosphoryl acceptor at this node: its low phosphorylation efficiency relative to dTMP makes it a selective probe for distinguishing TMPK substrate specificity from downstream polymerase incorporation.

thymidylate kinase nucleotide phosphorylation substrate selectivity

dUMP Thiophosphate Analogs as Substrates vs. dTMP Thiophosphate Analogs as Inhibitors of Thymidylate Synthase

A systematic study of 5'-phosphate-modified analogs revealed that dUMPS (dUMP 5'-thiophosphate) and dUMPS₂ (dUMP 5'-dithiophosphate) are good substrates for thymidylate synthase, whereas the corresponding thymidine-based analogs dTMPS and dTMPS₂ function as classic competitive inhibitors, only slightly weaker than dTMP itself [1]. This demonstrates that the critical determinant of substrate-versus-inhibitor behavior is the presence (dUMP scaffold) or absence (dTMP scaffold) of the C5 hydrogen amenable to methylation. The 5-fluoro congeners (FdUMPS, FdUMPS₂) behaved as potent slow-binding inhibitors, further differentiating the unsubstituted dUMP scaffold as the only one in this series capable of supporting productive TS turnover.

thymidylate synthase thiophosphate analogs competitive inhibition

Aqueous Solubility Advantage: dUMP·2Na Delivers ≥50 mg/mL in Water, Enabling High-Concentration Stock Solutions Without Organic Co-Solvents

The disodium salt form provides a critical handling advantage: 2'-deoxyuridine-5'-monophosphate disodium salt achieves a solubility of 50 mg/mL in water, yielding a clear, colorless solution . Independent vendor testing reports water solubility of up to 70 mg/mL (~199 mM) at 25°C [1]. In contrast, the free acid form of dUMP is described as only slightly soluble in water and moderately acidic , while dTMP disodium salt shows only slight solubility in PBS (pH 7.2) [2]. This >10-fold solubility differential between the disodium salt and the free acid or alternative salt forms directly impacts the feasibility of preparing concentrated stock solutions for enzymatic assays without resorting to DMSO or other organic co-solvents that may interfere with enzyme activity.

solubility formulation assay development

dUMP·2Na Is the Established Reference Substrate for TS-Directed Chemotherapy Analog Benchmarking

2'-Deoxyuridine-5'-monophosphate disodium salt is explicitly designated as the reference substrate in studies of dUMP analogues for potential chemotherapy applications . C5-substituted dUMP analogues—such as C5-alkynyl dUMP derivatives—have been reported as selective inhibitors of the flavin-dependent thymidylate synthase ThyX in Mycobacterium tuberculosis, with the most potent analogue achieving an IC₅₀ of 0.91 μM against recombinant ThyX [1]. These inhibitor discovery programs depend on authentic dUMP·2Na as the competitive substrate against which all novel analogs are benchmarked. No other nucleotide (dTMP, dUTP, or FdUMP) serves this standardized reference function, as their distinct binding modes and reaction outcomes preclude direct kinetic comparison within a unified assay framework.

chemotherapy TS inhibition analog screening

dUMP Binding Affinity to dUTPase Is Distinguishable from dUTP Binding and Is Magnesium-Dependent

dUMP·2Na is the product of dUTP hydrolysis by dUTPase and can be used to probe the product-binding site independently of the substrate dUTP. In Trypanosoma cruzi dUTPase, the D80A mutation caused a 5-fold decrease in affinity for dUMP in the presence of magnesium, compared to a 15-fold increase in Km and 30-fold decrease in kcat for dUTP hydrolysis [1]. In the absence of magnesium, the affinity for dUMP was lowered 3-fold by the mutation, while dUTP binding remained similar between wild-type and mutant enzymes. This differential magnesium dependence of dUMP vs. dUTP binding demonstrates that the product and substrate occupy overlapping but distinguishable binding modes, and that dUMP·2Na is the appropriate ligand for characterizing the product-bound state of dUTPase in biophysical studies.

dUTPase nucleotide binding protein-ligand thermodynamics

Highest-Value Application Scenarios for 2'-Deoxyuridine-5'-monophosphate Disodium Salt Based on Quantitative Differentiation Evidence


Thymidylate Synthase Activity Assays and High-Throughput Inhibitor Screening

dUMP·2Na is the irreplaceable substrate for TS activity assays. Its well-characterized wild-type Km enables standardized kinetic measurements, while its established role as the reference substrate for dUMP analog screening ensures that IC₅₀ values generated across different laboratories are directly comparable . FdUMP cannot substitute here, as its Ki of 2 nM and irreversible binding mechanism would eliminate detectable substrate turnover [1]. This scenario covers both basic enzymology (steady-state and pre-steady-state kinetics) and applied drug discovery (screening of C5-substituted dUMP analogs against TS isoforms including ThyA and ThyX from pathogenic organisms).

Nucleotide Metabolism Flux Studies at the dTTP Biosynthetic Junction

For quantifying metabolic flux through the de novo thymidylate synthesis pathway, authentic dUMP·2Na is required as the input substrate. The ~10% phosphorylation efficiency of dUMP relative to dTMP at the thymidylate kinase checkpoint is a critical parameter that must be experimentally determined using the correct substrate. Using dTMP instead would bypass this kinetic bottleneck entirely and yield misleading flux estimates.

Structural Biology of dUTPase Product Complexes and Nucleotide Discrimination Studies

Crystallographic and calorimetric studies of dUTPase in complex with its reaction product require dUMP·2Na as a chemically defined ligand. The magnesium-dependent differences in dUMP vs. dUTP binding—including the 5-fold decrease in dUMP affinity upon D80A mutation vs. the 30-fold decrease in kcat for dUTP —can only be resolved when the product is used as an independent probe, not when dUTP is supplied and hydrolysis is allowed to proceed in situ.

Nucleic Acid Research and Modified Oligonucleotide Synthesis

dUMP·2Na serves as a foundational building block for enzymatic and chemical synthesis of DNA oligonucleotides containing deoxyuridine residues. Its high aqueous solubility (≥50 mg/mL) enables preparation of concentrated stock solutions necessary for polymerase-mediated incorporation studies and for the synthesis of C5-modified dUMP phosphoramidite precursors used in solid-phase oligonucleotide synthesis.

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